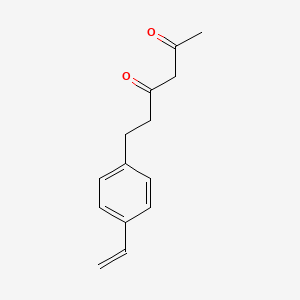
6-(4-Ethenylphenyl)hexane-2,4-dione
Übersicht
Beschreibung
6-(4-Ethenylphenyl)hexane-2,4-dione is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
6-(4-Ethenylphenyl)hexane-2,4-dione has been utilized as a versatile building block in organic synthesis due to its electrophilic properties. It can participate in various reactions such as:
- Michael Addition Reactions: The compound can act as a Michael acceptor, allowing for the formation of complex molecules through the addition of nucleophiles.
- Aldol Condensation: Its diketone functionality enables aldol reactions, leading to the formation of larger carbon frameworks.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Michael Addition | Reacts with nucleophiles to form new carbon-carbon bonds | Various substituted ketones |
| Aldol Condensation | Forms β-hydroxy ketones or aldehydes | Complex polyfunctional compounds |
Biological Applications
The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives have been investigated for their biological activities:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the compound can enhance its potency against cancer cells.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of a derivative on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MDA-MB-231 | 5.67 |
| Derivative B | HCT-116 | 3.45 |
- Antimicrobial Activity: The compound's derivatives have also been tested for antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicate significant inhibition zones, suggesting potential use as antimicrobial agents.
Table 3: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 15 |
| Derivative B | Escherichia coli | 12 |
Material Science Applications
In materials science, this compound has been explored for its role in polymerization processes:
- Polymerization Monomer: The compound can serve as a monomer in the synthesis of polymers with specific properties suitable for applications in coatings and adhesives.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer formulations enhances mechanical properties and thermal stability, making it suitable for high-performance applications.
Eigenschaften
CAS-Nummer |
59990-76-0 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
6-(4-ethenylphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-3-12-4-6-13(7-5-12)8-9-14(16)10-11(2)15/h3-7H,1,8-10H2,2H3 |
InChI-Schlüssel |
ZDAZQRDCCZDUSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













